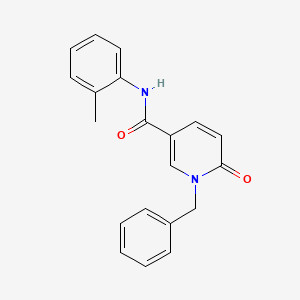

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-15-7-5-6-10-18(15)21-20(24)17-11-12-19(23)22(14-17)13-16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTWWVYIRXQCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells. The precise pathways involved remain an area of active research, but preliminary studies suggest it may influence cell signaling pathways related to cancer progression and inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to its structure can significantly impact its biological efficacy. For example, variations in the substituents on the benzyl and pyridine rings can alter binding affinities for biological targets, leading to enhanced or diminished activity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences in their biological activities:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | TBD | Enzyme inhibition, receptor modulation |

| 1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide | Anticancer | TBD | Similar mechanism as above |

| 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine derivatives | CB2 receptor agonists | 0.45 - 48.46 | Receptor activation |

Note: TBD = To Be Determined; IC50 values are indicative of potency.

Case Studies

Recent studies have demonstrated the potential of this compound in various experimental models:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction via mitochondrial pathways.

- Antimicrobial Properties : Preliminary tests indicate that the compound possesses antimicrobial activity against Gram-positive and Gram-negative bacteria. Its efficacy suggests possible applications in treating bacterial infections.

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

- Cytotoxicity : A study reported that this compound induced cell death in K562 leukemia cells with a notable dose-response relationship.

- Receptor Interaction : Molecular docking studies suggest that the compound may bind effectively to certain receptors involved in cancer progression, although further validation through experimental assays is required.

Scientific Research Applications

Scientific Research Applications

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has several notable applications:

1. Chemistry

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

2. Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound has been studied for its ability to inhibit growth in various bacterial strains and induce apoptosis in cancer cells.

3. Medicine

- Drug Development : The compound is investigated as a lead compound for new therapeutics, particularly in the fields of oncology and infectious diseases. Its unique structural features make it a candidate for further pharmacological exploration.

4. Industry

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science and chemical engineering.

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : Significant activity against pathogens such as Staphylococcus aureus and Escherichia coli has been reported.

- Anticancer Properties : In vitro studies on cancer cell lines (e.g., HeLa) reveal that the compound can reduce cell viability, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in experimental models.

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Anticancer | HeLa (cervical cancer) | 8.0 | |

| Anti-inflammatory | RAW 264.7 macrophages | 15.0 |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial properties of the compound against various bacterial strains using broth microdilution methods. Results indicated effective inhibition of growth, particularly against Gram-positive bacteria.

- Cancer Cell Line Study : In vitro experiments on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer therapeutic.

- Inflammation Model : In murine models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide and related carboxamide derivatives:

Key Observations:

Core Structure Variations: The pyridine core in the target compound contrasts with cyclopropane/cyclopropene (e.g., ), furopyridine (), and dihydropyridine () scaffolds. These differences impact electronic properties and conformational rigidity. The 6-oxo group in the target compound enhances hydrogen-bonding capacity compared to non-oxygenated analogs like cyclopropane derivatives .

Substituent Effects: N-Substituents: The 2-methylphenyl group on the amide nitrogen may sterically hinder interactions compared to smaller substituents (e.g., diethyl in ).

Yields for similar compounds range from 77% to 78% .

Analytical Data :

- LC/MS methods (e.g., ) for related compounds highlight the utility of UPLC with ammonium acetate buffers for characterizing polar carboxamides. The target compound’s retention time would likely differ due to its unique substituents.

Research Findings and Implications

- The 6-oxo group in the target compound may mimic ATP-binding motifs in kinases.

- Crystallography : SHELX programs () are widely used for small-molecule crystallography, suggesting that structural determination of the target compound could benefit from similar methodologies.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

- Methodological Answer :

- Process chemistry : Optimize for safety (e.g., replace explosive reagents) and cost (e.g., catalytic vs. stoichiometric conditions) .

- QC/QA : Implement in-process checks (TLC, FTIR) and batch-wise HPLC-MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.